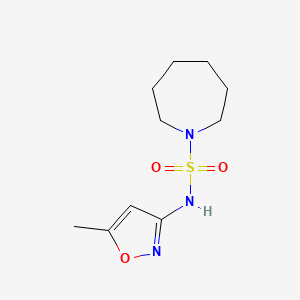

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” is a chemical compound with the molecular formula C10H17N3O3S . It has an average mass of 259.32 Da.

Molecular Structure Analysis

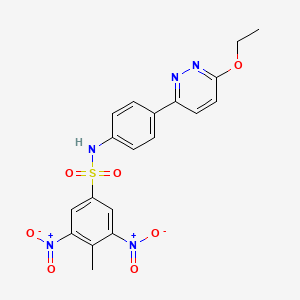

The molecular structure of “this compound” includes several functional groups, including a sulfonamide group, an azepane ring, and a 5-methyl-1,2-oxazole ring . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 414.8±47.0 °C at 760 mmHg . The compound has a polar surface area of 81 Å2 and a molar refractivity of 58.8±0.4 cm3 .Aplicaciones Científicas De Investigación

Sulfonamides: A Comprehensive Overview

Sulfonamides represent a crucial chemical structure in various clinically used drugs, exhibiting a wide range of pharmacological effects. The sulfonamide group, a prevalent moiety in many drugs, has been explored for its potential in addressing diseases like glaucoma, cancer, microbial infections, and more. The structural motif of sulfonamides is versatile, allowing for the creation of novel compounds with targeted therapeutic effects.

Clinical Applications and Drug Development : Sulfonamides have a rich history in medicine, starting as antimicrobial agents and expanding into areas such as cancer therapy, antiepileptic drugs, and anti-inflammatory agents. Novel sulfonamides have shown promising antitumor activity, indicating a continuous need for developing selective drugs for glaucoma, cancer, and other diseases. The sulfonamide group's ability to act as a selective antiglaucoma agent, antitumor agent, and diagnostic tool highlights its importance in drug discovery and development (Carta, Scozzafava, & Supuran, 2012), (Gulcin & Taslimi, 2018).

Azepane-Based Drug Discovery : Azepane and its derivatives are recognized for their structural diversity and pharmacological properties, leading to over 20 FDA-approved drugs for various conditions. These compounds are explored for their potential in creating less toxic, more effective treatments for diseases such as cancer, tuberculosis, Alzheimer's disease, and microbial infections. The structural diversity and activity of azepane-based compounds make them a focal point in medicinal chemistry for developing new therapeutic agents (Zha et al., 2019).

Environmental and Analytical Considerations

Environmental Impact and Detection : The presence of sulfonamides in the environment, particularly from agricultural activities, poses challenges for human health and ecosystems. The development of analytical methods for detecting sulfonamides, including advanced water treatment technologies, is critical for managing their environmental impact and understanding their fate in natural and engineered systems (Baran et al., 2011), (Li et al., 2021).

Analytical Techniques for Sulfonamides : Capillary electrophoresis (CE) and other analytical methods have been developed to analyze sulfonamides in pharmaceuticals, foods, and biological fluids. These techniques provide insights into the behavior of sulfonamides and support quality control, food safety, and environmental monitoring efforts (Hoff & Kist, 2009).

Mecanismo De Acción

Target of Action

The primary target of N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide is the RET (c-RET) protein . This protein plays a crucial role in the survival, migration, and differentiation of neuronal precursor cells during development .

Mode of Action

This compound acts as a highly efficient and selective inhibitor of the RET protein . It specifically inhibits RET signaling in cancer cells with RET mutations, making it more effective at inhibiting the proliferation of these cells compared to other multi-kinase inhibitors .

Biochemical Pathways

The inhibition of RET by this compound affects various biochemical pathways. The most notable is the mitogen-activated protein kinase (MAPK) pathway , which is involved in cell proliferation and differentiation. By inhibiting RET, this compound can disrupt the MAPK pathway, leading to reduced proliferation of cancer cells .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation in cells with RET mutations . This can lead to the reduction in size and number of tumors in patients with cancers driven by these mutations .

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-9-8-10(11-16-9)12-17(14,15)13-6-4-2-3-5-7-13/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZNNUPOCUVGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)

![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)

![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)